molecular formula C6H14N4O6Pt B3416183 1,2-Diaminocyclohexane platinum(II) nitrate CAS No. 66900-68-3

1,2-Diaminocyclohexane platinum(II) nitrate

Cat. No.: B3416183
CAS No.: 66900-68-3
M. Wt: 433.28 g/mol
InChI Key: WAVAOJNSVGZPMR-UHFFFAOYSA-N
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Description

1,2-Diaminocyclohexane platinum(II) nitrate is a platinum-based compound that has garnered significant interest in the fields of chemistry, biochemistry, and pharmacology

Mechanism of Action

Target of Action

The primary target of 1,2-Diaminocyclohexane platinum(II) nitrate, also known as Pt 192, is DNA . The N7 atom of guanine is the most reactive nucleophilic site and very accessible to metal binding . Therefore, the initial attack of platinum on DNA will take place at this site .

Mode of Action

Pt 192 interacts with its target, DNA, through covalent bonding, intercalation, or electrostatic interaction . The compound manifests its antitumor activity through this DNA interaction . The monofunctional platinum (II)-dithiocarbamate complexes comprising a labile chloride ligand possess the most effective cytotoxic behavior among the complexes discussed here .

Biochemical Pathways

The antitumor activity of Pt 192 originates from its association with DNA . The compound interacts with DNA to form monofunctional adduct, which subsequently closes to form different intrastrand and interstrand cross-links, where platinum binds to two neighboring nucleotides . This interaction can inhibit cellular processes such as DNA replication and transcription, which are vital for the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of Pt 192 are influenced by its poor solubility and unfavorable pharmacokinetics . Its clinical use can be improved by incorporating it into core cross-linked block copolymer micelles . These drug-carrier conjugates acquire new physicochemical, biochemical, and pharmacological characteristics, thereby offering the possibility of reducing side effects, increasing drug bioavailability at the target sites, and minimizing the development of drug resistance .

Result of Action

The result of Pt 192’s action is the induction of apoptosis, which causes cell death . The induction of apoptosis is correlated with the generation of reactive oxygen species, the cell cycle arrest, and the inhibition of NF-kB activity .

Action Environment

The action, efficacy, and stability of Pt 192 can be influenced by environmental factors. For instance, the compound crystallizes only from acetonitrile with residual water, with the acetonitrile coordinating to the molecule of cis-[Pt(NO3)2(DACH)] (DACH is 1,2-diamino-cyclohexane) and the water forming a monohydrate . This suggests that the solvent environment can play a significant role in the formation and stability of Pt 192.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diaminocyclohexane platinum(II) nitrate can be synthesized through a ligand exchange reaction involving nitrate and acetonitrile. The process typically involves the reaction of 1,2-diaminocyclohexane with a platinum(II) precursor in the presence of nitrate ions. The reaction conditions often include the use of acetonitrile as a solvent, and the product is crystallized from acetonitrile with residual water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Diaminocyclohexane platinum(II) nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride can yield dichloro(1,2-diaminocyclohexane)platinum(II) complexes .

Comparison with Similar Compounds

1,2-Diaminocyclohexane platinum(II) nitrate is unique compared to other platinum-based compounds due to its specific ligand structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs .

Properties

IUPAC Name

(2-azanidylcyclohexyl)azanide;nitric acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-8H,1-4H2;2*(H,2,3,4);/q-2;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVAOJNSVGZPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O6Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66900-67-2, 66900-68-3, 66900-69-4, 60732-70-9
Record name 1, platinum complex, cis-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC290132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC290131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pt 192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diaminocyclohexane platinum(II) nitrate
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1,2-Diaminocyclohexane platinum(II) nitrate
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1,2-Diaminocyclohexane platinum(II) nitrate
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1,2-Diaminocyclohexane platinum(II) nitrate
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1,2-Diaminocyclohexane platinum(II) nitrate
Reactant of Route 6
1,2-Diaminocyclohexane platinum(II) nitrate

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